Product packaging for 2-(4-Propylphenoxy)ethanamine(Cat. No.:CAS No. 120351-95-3)

2-(4-Propylphenoxy)ethanamine

Cat. No.: B053379
CAS No.: 120351-95-3
M. Wt: 179.26 g/mol
InChI Key: OGVHYWKBTXTLJW-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)ethanamine (CAS 120351-95-3) is a synthetic organic compound with the molecular formula C11H17NO and an average mass of 179.26 g/mol. This compound features a phenethylamine backbone modified with a propylphenoxy group, a structure of high interest in medicinal chemistry and neuroscience research. As part of the substituted phenethylamine class, it serves as a key chemical intermediate for investigating structure-activity relationships, particularly regarding interactions with monoamine receptors and transporters. Researchers utilize this compound in pharmacological studies to explore potential mechanisms of action and develop novel neuroactive compounds. The compound's structural characteristics make it valuable for studying neurotransmitter systems and designing new chemical entities for research applications. This compound is provided exclusively for research purposes in laboratory settings. This product is strictly for professional use and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and adhere to all applicable regulations and institutional guidelines when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B053379 2-(4-Propylphenoxy)ethanamine CAS No. 120351-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVHYWKBTXTLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427974
Record name 2-(4-propylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120351-95-3
Record name 2-(4-propylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 4 Propylphenoxy Ethanamine

General Synthetic Approaches for Phenoxyethylamines

The synthesis of phenoxyethylamines, a class of compounds with significant interest in medicinal chemistry, typically involves a series of well-defined organic reactions. core.ac.uk These multi-step sequences are designed to construct the core structure by forming the ether linkage and introducing the amine functionality.

Multi-step Organic Reaction Sequences

The construction of phenoxyethylamines generally follows a convergent or linear multi-step pathway. A common strategy involves the initial synthesis of a phenoxy intermediate, which is then elaborated to include the ethanamine side chain. These sequences often begin with a substituted phenol, in this case, 4-propylphenol, which serves as the foundational building block. The subsequent steps are carefully chosen to build the final molecule with the desired connectivity and functional groups.

Etherification Reactions in Phenoxy Compound Synthesis

A crucial step in the synthesis of 2-(4-Propylphenoxy)ethanamine is the formation of the ether bond. The Williamson ether synthesis is a classic and widely used method for this transformation. rsc.org This reaction involves the deprotonation of a phenol by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the context of synthesizing this compound, 4-propylphenol would be treated with a base such as sodium hydride or potassium carbonate to generate the corresponding 4-propylphenoxide. This nucleophile would then be reacted with a two-carbon electrophile bearing a masked or protected amine group, or a group that can be converted to an amine. A common reagent for this purpose is 2-bromoethanol or a similar a-halocarbonyl compound.

Table 1: Common Reagents for Williamson Ether Synthesis

Reagent Type Examples Role in Reaction
Phenol4-PropylphenolSource of the phenoxy group
BaseSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the phenoxide
Electrophile2-Bromoethanol, Ethylene Oxide, 2-ChloroacetonitrileProvides the two-carbon bridge and a functional group for amination

The choice of electrophile is critical as it dictates the subsequent steps for introducing the amine group. For instance, using 2-bromoethanol would yield 2-(4-propylphenoxy)ethanol, which would then require conversion of the hydroxyl group to an amine.

Amination Reactions for Ethanamine Moiety Formation

Following the etherification step, the introduction of the amine group is the next key transformation. The method of amination depends on the functional group present on the two-carbon side chain.

If the intermediate is 2-(4-propylphenoxy)ethanol, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent.

Alternatively, if 2-chloroacetonitrile was used in the etherification to produce (4-propylphenoxy)acetonitrile, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com

Specific Reductive Amination Processes for Ethanamine Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgchemistrysteps.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgchemistrysteps.com

For the synthesis of this compound, a potential route involves the reductive amination of (4-propylphenoxy)acetaldehyde with ammonia. The aldehyde precursor could be synthesized by the oxidation of 2-(4-propylphenoxy)ethanol.

The reaction typically employs a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this purpose. wikipedia.orgchemistrysteps.com Catalytic hydrogenation over a metal catalyst such as palladium or platinum can also be employed. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Reaction Conditions
Sodium CyanoborohydrideNaBH₃CNMildly acidic (pH 4-6)
Sodium TriacetoxyborohydrideNaBH(OAc)₃Aprotic solvents (e.g., dichloroethane)
Catalytic HydrogenationH₂/Pd, H₂/PtHydrogen atmosphere, various solvents

Formation of Key Intermediates for this compound Precursors

The successful synthesis of this compound relies on the efficient formation of key intermediates. fiveable.me These are stable compounds that can be isolated and purified before proceeding to the next step in the synthetic sequence. fiveable.me

Based on the general strategies discussed, several key intermediates can be proposed:

4-Propylphenol: The starting material that provides the substituted aromatic ring.

2-(4-Propylphenoxy)ethanol: Formed via Williamson ether synthesis between 4-propylphenol and 2-bromoethanol. This intermediate can then be converted to the corresponding amine.

(4-Propylphenoxy)acetonitrile: Synthesized from 4-propylphenol and 2-chloroacetonitrile. This intermediate can be directly reduced to the target amine.

(4-Propylphenoxy)acetaldehyde: Obtained by the oxidation of 2-(4-propylphenoxy)ethanol. This aldehyde is a direct precursor for reductive amination.

The choice of the synthetic route and, consequently, the key intermediates will depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.

Advanced Synthetic Techniques Applicable to Ethanamine Scaffolds

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in synthetic chemistry, renowned for its ability to dramatically reduce reaction times from hours to mere minutes. sphinxsai.comjaveriana.edu.co This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating that often results in higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netanton-paar.com

In the context of synthesizing phenoxyethanamine precursors, such as aryl ethers, microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis. For example, the O-alkylation of phenols with alkyl halides, a key step in forming the ether linkage, can be completed in as little as 5 to 10 minutes under microwave conditions, often with excellent yields ranging from 78% to 100%. tsijournals.comhakon-art.com This is a stark contrast to conventional methods that may require several hours of reflux. javeriana.edu.co The use of microwave irradiation in conjunction with solid supports or catalysts can further enhance reaction efficiency and facilitate product purification. researchgate.net

Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters such as temperature, pressure, and reaction time. uc.ptnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for rapid optimization and the potential for automated, multi-step syntheses. nih.gov

For the synthesis of aryl ethers, flow chemistry can overcome the limitations of batch reactions, particularly for exothermic processes. mdpi.com The superior heat and mass transfer in flow reactors allows for reactions to be conducted at higher temperatures and concentrations than would be safe in a batch setup, leading to increased reaction rates and productivity. uc.pt For instance, multi-step flow processes have been developed for the synthesis of complex pharmaceutical ingredients, demonstrating the capability of this technology to handle challenging transformations with high efficiency and reproducibility. mdpi.com While specific applications to this compound are not extensively documented, the principles of flow chemistry are directly applicable to its multi-step synthesis, offering a pathway to a more streamlined and scalable production process.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.orgcrdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed at a much faster rate than it would otherwise. crdeepjournal.org

The Williamson ether synthesis is a classic example of a reaction that benefits immensely from PTC. masterorganicchemistry.com In the synthesis of aryl ethers, where a phenoxide is typically dissolved in an aqueous or solid phase and the alkyl halide in an organic phase, a phase-transfer catalyst can efficiently transport the phenoxide anion into the organic phase to react with the alkyl halide. This approach often leads to higher yields, milder reaction conditions, and eliminates the need for anhydrous solvents. crdeepjournal.org The use of PTC in industrial applications is widespread due to its cost-effectiveness and operational simplicity. mdpi.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to accelerate synthetic transformations. ekb.eg The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. ekb.eg

Table 1: Comparison of Conventional and Advanced Synthetic Techniques for Ether Synthesis

TechniqueTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating Hours to Days javeriana.edu.coModerate to GoodWell-established, simple equipment
Microwave-Assisted Synthesis 2-15 Minutes sphinxsai.comHigh to Excellent hakon-art.comDrastically reduced reaction times, improved yields, energy efficient researchgate.net
Flow Chemistry Minutes to Hours (continuous)HighEnhanced safety and scalability, precise process control uc.ptmdpi.com
Phase-Transfer Catalysis 2-3 Hours princeton.eduHigh to ExcellentMilder conditions, operational simplicity, avoids anhydrous solvents crdeepjournal.org
Ultrasound-Assisted Synthesis 35 Minutes to a few hours nih.govHighShorter reaction times, milder conditions, eco-friendly ksu.edu.sanih.gov

Medicinal Chemistry and Drug Discovery Perspectives of 2 4 Propylphenoxy Ethanamine

Role of Phenethylamines in Medicinal Chemistry

The 2-phenethylamine framework is a fundamental structural motif in medicinal chemistry, serving as a key component in a wide array of biologically active molecules. researchgate.netbeilstein-journals.org Its significance is underscored by its presence in endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for regulating mood, stress, and voluntary movement. mdpi.com This natural precedent has established the phenethylamine (B48288) scaffold as a valuable starting point for drug design, particularly for agents targeting the central nervous system. bohrium.com

Phenethylamine-based compounds are known to interact with a diverse range of biological targets, including:

Adrenoceptors (α and β) mdpi.com

Dopamine receptors and transporters (DAT) mdpi.comnih.gov

Serotonin (B10506) (5-HT) receptors mdpi.com

Monoamine oxidase (MAO) enzymes mdpi.com

Sigma receptors nih.gov

Trace-amine-associated receptor 1 (TAAR1) nih.gov

The versatility of the phenethylamine core allows medicinal chemists to modify its structure through various substitutions and functional group additions to fine-tune its binding affinity, selectivity, and pharmacokinetic properties for specific therapeutic indications. beilstein-journals.orgmdpi.com This adaptability has made it a "privileged scaffold," accelerating the drug discovery process from initial hit identification to lead optimization. bohrium.com

Table 1: Examples of Phenethylamine-Based Compounds and Their Therapeutic Targets

Compound/ClassPrimary Therapeutic Target(s)Associated Therapeutic Area
Dopamine Dopamine ReceptorsNeurology (e.g., Parkinson's Disease)
Norepinephrine Adrenergic ReceptorsCardiovascular, CNS
Amphetamine DAT, NET, SERTCNS (ADHD, Narcolepsy)
NBOMes 5-HT₂A ReceptorPsychiatry (Research)
Selegiline MAO-BNeurology (Parkinson's Disease)

Exploration of 2-(4-Propylphenoxy)ethanamine as a Potential Lead Compound

While specific research focusing exclusively on this compound as a lead compound is not extensively documented in publicly available literature, the investigation of closely related analogues suggests the therapeutic potential of this chemical space. For instance, N-[2-(4-propylphenoxy)ethyl]acetamide, a derivative of the core molecule, has been identified as a synthetic organic compound with potential pharmacological activities. ontosight.ai The presence of the phenoxy ether linkage and the lipophilic propyl group are structural features that can significantly influence a molecule's biological activity and pharmacokinetic profile. ontosight.ai

The phenoxyethylamine moiety itself is recognized in drug discovery. researchgate.net The general strategy involves identifying an initial "hit" from a screening campaign, which may have micromolar affinity for a target, and then chemically modifying it to produce a "lead" compound with improved, often nanomolar, potency and better drug-like properties. wikipedia.org The structure of this compound, combining a phenoxy group with a flexible ethanamine side chain, makes it a plausible candidate for such exploration. The terminal phenoxy group, in particular, is considered a key moiety for enhancing biological activity, often by improving how the compound fits into its target and participating in crucial molecular interactions. nih.gov

Design and Optimization Strategies for Phenoxyethylamine Analogues in Drug Discovery

The journey from an initial hit to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. wikipedia.org For phenoxyethylamine analogues, this involves iterative cycles of designing, synthesizing, and testing new compounds to achieve a desired therapeutic profile. axxam.com

Hit-to-lead (H2L) is the early-stage optimization process where initial screening hits are transformed into more promising lead compounds. upmbiomedicals.com This phase focuses on improving several key parameters simultaneously. axxam.com The primary goals are to enhance potency against the desired biological target while also improving selectivity over other targets to minimize potential side effects. upmbiomedicals.com

Computational tools are often employed to model how structural modifications might affect binding affinity and other properties before synthesis is undertaken. axxam.comnih.gov For a scaffold like phenoxyethylamine, chemists would systematically alter parts of the molecule—for example, by changing the position or nature of the alkyl group (the propyl group in this case), substituting the phenyl ring, or modifying the ethanamine side chain—to understand the structure-activity relationship (SAR). axxam.com

Table 2: Key Parameters in Hit-to-Lead Optimization

ParameterObjective
Potency Increase binding affinity and functional activity at the primary target.
Selectivity Minimize activity at off-targets to reduce side effects.
Physicochemical Properties Optimize solubility, lipophilicity, and other properties for better absorption.
ADME Profile Improve metabolic stability (e.g., in liver microsomes) and membrane permeability.
In Vitro Toxicity Reduce cellular toxicity in early assays.

Source: Adapted from AXXAM axxam.com

Lead generation is the process of identifying and developing these lead compounds. chimia.ch Targeted chemical synthesis plays a crucial role by enabling the creation of focused libraries of analogues based on a promising hit structure. axxam.comnih.gov Instead of random synthesis, this is a rational, knowledge-based approach. beilstein-journals.org

For this compound, a targeted synthesis strategy would involve creating a matrix of related molecules. This could include:

Varying the Alkyl Group: Synthesizing analogues with different alkyl chains (e.g., ethyl, butyl, isopropyl) in place of the propyl group to probe the size and shape of the target's binding pocket.

Ring Substitution: Adding different substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring to alter electronic properties and binding interactions.

Modifying the Linker: Changing the phenoxy-ethyl linker to explore conformational effects.

Therapeutic Areas of Interest for Ethanamine-based Compounds

The ethanamine scaffold and its derivatives are of significant interest in the development of therapeutics for a variety of diseases, with a particular focus on the central nervous system. ontosight.aigoogle.com The ability of these compounds to modulate neurotransmitter systems makes them valuable for investigating and potentially treating conditions like depression, anxiety, epilepsy, and neurodegenerative diseases. nih.gov

The structural similarity of phenethylamines to key neurotransmitters allows them to interact with a wide range of receptors and enzymes in the brain. mdpi.com This interaction can correct imbalances in neurotransmission that are believed to underlie many neurological and psychiatric disorders. nih.govnih.gov

Research into ethanamine-based compounds for neurological disorders is an active field. ontosight.aiontosight.ai Epilepsy, for example, is a common neurological disorder characterized by abnormal neuronal activity and seizures. nih.govnih.gov Compounds that can modulate neurotransmitter levels have been investigated as potential anti-epileptic agents. nih.gov

Furthermore, in the context of neurodegenerative diseases like Parkinson's, which involves the loss of dopamine-producing neurons, phenethylamine derivatives are of high interest. researchgate.net Their ability to interact with the dopaminergic system makes them candidates for therapies aimed at restoring dopamine signaling. mdpi.com Similarly, compounds that modulate serotonin receptors are explored for their potential in treating mood disorders like depression and anxiety. The broad applicability of the ethanamine scaffold ensures its continued exploration for novel CNS therapeutics. google.com

Anti-inflammatory Potential

Research into the anti-inflammatory properties of this compound and its derivatives has revealed promising candidates for the development of new therapeutic agents. Studies have shown that modifications of the core structure can lead to compounds with significant anti-inflammatory effects.

For instance, a series of 2-(substituted phenoxy) acetamide (B32628) derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Similarly, the synthesis of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives has been explored to discover novel anti-inflammatory agents. nih.gov One derivative, compound 6a, demonstrated potent inhibition of mast cell and neutrophil degranulation, with IC₅₀ values ranging from 6.5 to 11.6 microM. nih.gov

The anti-inflammatory activity of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema test in rats. phcogj.commdpi.comscielo.org.mx In one study, a trifluoromethyl derivative exhibited more potent anti-inflammatory activity than the standard drug indomethacin. scielo.org.mx Another study on Desmodium molliculum, a plant used in traditional medicine for inflammatory diseases, showed that its extract possesses anti-inflammatory activity at doses of 250 mg/kg and 500 mg/kg. phcogj.com

Furthermore, research on novel 2-phenyl-4H-chromen-4-one derivatives has identified compounds that can downregulate the expression of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the TLR4/MAPK signaling pathway. nih.gov The anti-inflammatory potential of various synthesized compounds is summarized in the table below.

Table 1: Anti-inflammatory Activity of Selected Compounds

Compound/DerivativeMechanism/ModelKey FindingsReference
2-(Substituted phenoxy) acetamide derivativesIn vivo analgesic and anti-inflammatory modelsDemonstrated anti-inflammatory and analgesic properties. nih.gov
4-Anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivativesInhibition of mast cell and neutrophil degranulationCompound 6a showed potent inhibition with IC₅₀ values of 6.5-11.6 microM. nih.gov
Trifluoromethyl derivativeTPA acute inflammation modelShowed more potent anti-inflammatory activity than indomethacin. scielo.org.mx
Desmodium molliculum extractCarrageenan-induced paw edema in ratsExhibited anti-inflammatory activity at 250 and 500 mg/kg. phcogj.com
2-Phenyl-4H-chromen-4-one derivativesInhibition of TLR4/MAPK signaling pathwayDownregulated NO, IL-6, and TNF-α expression. nih.gov

Antimicrobial Applications

The antimicrobial potential of phenoxy-containing compounds, including derivatives related to this compound, has been an active area of investigation. Research has explored their efficacy against a range of bacterial and fungal pathogens.

Studies on new acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated their antimicrobial properties through both qualitative and quantitative methods. researchgate.net Similarly, the synthesis of 2-thiopyrimidine-4-one analogs has yielded compounds with notable antimicrobial activity. nih.gov For example, one such analog, 2-(cyclohexylmethylthio)pyrimidine-4(3H)-one, completely inhibited the growth of Streptococcus pyogenes and Branhamella catarrhalis and also showed antifungal action against Candida albicans. nih.gov

The antimicrobial activity of various plant extracts containing phenolic compounds has also been evaluated. nih.govprimescholars.com For instance, ethanolic extracts of roselle, rosemary, clove, and thyme have exhibited both antibacterial and antifungal activities against food pathogens and spoilage microorganisms. nih.gov The mechanism of action for these extracts often involves disruption of the bacterial cell membrane. nih.gov

Furthermore, a novel synthetic polymer, M451, a 1,6-diaminohexane derivative, has shown significant broad-spectrum antifungal activity against various plant pathogens. nih.gov It was found to be highly effective, with EC₅₀ values ranging from 34–145 μg/mL. nih.gov The table below summarizes the antimicrobial activities of various related compounds.

Table 2: Antimicrobial Activity of Selected Compounds and Extracts

Compound/ExtractTarget MicroorganismsKey FindingsReference
2-((4-Ethylphenoxy)methyl)benzoylthioureasVarious microbial strainsDemonstrated antimicrobial properties. researchgate.net
2-(Cyclohexylmethylthio)pyrimidine-4(3H)-oneStreptococcus pyogenes, Branhamella catarrhalis, Candida albicansShowed complete inhibition of bacterial growth and antifungal activity. nih.gov
Ethanolic extracts of roselle, rosemary, clove, and thymeFood pathogens and spoilage microorganismsExhibited both antibacterial and antifungal activities. nih.gov
M451 (1,6-diaminohexane derivative)Plant pathogenic fungiShowed significant broad-spectrum antifungal activity with EC₅₀ values of 34–145 μg/mL. nih.gov

Anticancer Activity in Related Derivatives

While direct studies on the anticancer activity of this compound are limited, research on structurally related derivatives has shown significant potential in cancer therapy. The core phenoxy acetamide and phenazinamine structures have been key scaffolds in the synthesis of novel compounds with cytotoxic effects against various cancer cell lines.

For example, a series of 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Similarly, novel 2-phenazinamine derivatives have been synthesized and tested against a panel of human cancer cell lines, including K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma). nih.gov Certain compounds within this series demonstrated good positive anticancer activity in vitro. nih.gov

The mechanism of action for some of these derivatives involves the induction of apoptosis. nih.govnih.gov For instance, one phenazinamine derivative showed a potent anticancer effect comparable to cisplatin (B142131) against K562 and HepG2 cells, with low toxicity to non-cancerous cells. nih.gov Studies on tanshinones, which share some structural similarities, also revealed cytotoxic and apoptotic effects against cancer cell lines. nih.gov

Furthermore, the cytotoxic effects of various compounds are often evaluated using the MTT assay to determine cell viability and IC₅₀ values. nih.govcellbiopharm.com The table below highlights the anticancer activities of some related derivatives.

Table 3: Anticancer Activity of Selected Related Derivatives

Compound/DerivativeCancer Cell LinesKey FindingsReference
2-(Substituted phenoxy) acetamide derivativesNot specifiedEvaluated for anticancer activity. nih.gov
2-Phenazinamine derivativesK562, HepG2, MGC803, HCT116, MCF7Compounds 4, 7, 16, and 19 showed good anticancer activity. Compound 4 was comparable to cisplatin. nih.gov
TanshinonesHeLa, MCF-7Exhibited significant cytotoxicity and induced apoptosis. nih.gov
Methoxy-4'-amino chalcone (B49325) derivativesK562, HL-60The number and position of methoxy groups influenced anticancer activity and selectivity. cellbiopharm.com

Modulation of Biological Activity through Chemical Modification

The biological activity of a compound can be significantly altered through chemical modifications. This principle is central to drug discovery and is well-illustrated by studies on derivatives related to this compound. By systematically modifying the chemical structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents, replacing a 4-fluorophenoxy substituent with other functional groups was investigated to understand its influence on activity. mdpi.com It was found that bulky, non-polar substituents on the terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. mdpi.com

In another example, the synthesis of 2-thiopyrimidine-4-one analogs revealed that their antimicrobial and anticancer activities were dependent on the specific substitutions made. nih.gov The 1-adamantylthiopyrimidine derivative was identified as the most potent cytotoxic compound against a multidrug-resistant small cell lung cancer cell line. nih.gov

The impact of chemical modifications extends to various biological activities, including anti-inflammatory and receptor modulation effects. For example, modifications to the benzoyl group in a series of arylpyridylmethanones were made to optimize their activity as modulators of α7 nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, the anti-inflammatory activity of piperlotine derivatives was found to be influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring. scielo.org.mx

These examples underscore the power of chemical modification to fine-tune the biological profile of a lead compound. The ability to modulate activity through structural changes is a fundamental concept in medicinal chemistry, driving the development of new and improved therapeutic agents. nih.govrsc.orgnih.govnih.gov

Biological Activity and Mechanisms of Action of 2 4 Propylphenoxy Ethanamine

Interaction with Biological Targets

Direct studies detailing the interaction of 2-(4-Propylphenoxy)ethanamine with specific biological targets are not extensively documented. However, the broader family of phenoxyethylamine derivatives has been evaluated for activity at various receptors and enzymes.

Receptor Binding Affinity Studies

No specific receptor binding affinity data (such as Kᵢ or IC₅₀ values) for this compound has been identified in the reviewed literature. Research on analogous compounds, however, provides insight into the potential targets for this class of molecules. For instance, studies on other 2,5-dimethoxyphenethylamines have shown moderate to high affinity for serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype. nih.gov The affinity is influenced by the nature of the substituent at the 4-position of the phenoxy ring. nih.gov For example, extending the 4-alkoxy group in some phenethylamine (B48288) series generally increases binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov

Analogues of mexiletine (B70256), which share the phenoxyethylamine core, have been studied as blockers of voltage-gated sodium channels. nih.govacs.org The potency of these analogues is sensitive to substitutions on both the phenoxy ring and the ethylamine (B1201723) side chain. nih.gov For instance, the introduction of a phenyl group on the stereogenic center of mexiletine analogues increased their activity in both tonic and phasic block of sodium channels. nih.gov

Enzyme Inhibition Mechanisms

Information regarding the direct enzyme inhibition mechanisms of this compound is not available in the current body of research. However, related phenoxyethylamine derivatives have been investigated for their effects on certain enzymes. For example, 1-Methyl-2-phenoxyethylamine has been suggested to act as a potential inhibitor of transaminases, enzymes crucial for amino acid metabolism and neurotransmitter synthesis. Enzyme inhibitors can act through various mechanisms, including competitive, uncompetitive, and non-competitive inhibition, by binding to the enzyme's active site or allosteric sites. medcraveonline.com Some enzyme inhibitors form covalent bonds with the enzyme, leading to irreversible inhibition. medcraveonline.com

Influence on Cellular Signaling Pathways

There is no direct research on how this compound influences cellular signaling pathways. However, compounds with similar structures are known to modulate various signaling cascades. For example, some molecules can influence pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and metabolism. frontiersin.org Ligand binding to certain receptors, like the β₃-adrenoceptor, can trigger signaling cascades involving p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated protein kinase 1/2 (Erk1/2). researchgate.net The activation of these pathways can be ligand-dependent, with some compounds selectively activating specific downstream signals. researchgate.net

Pharmacological Effects Observed in Analogous Compounds

The pharmacological effects of compounds structurally analogous to this compound provide a framework for understanding its potential biological activities.

Neurotransmitter System Modulation

Substituted phenoxyethylamine derivatives have been identified as modulators of key neurotransmitter systems in the central nervous system. google.comgoogle.com

Dopaminergic and Glutamatergic Systems: Novel substituted phenoxyethylamine derivatives are recognized as modulators of cortical and basal ganglia dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. google.comgoogle.com These systems are fundamental to motor control, cognition, and emotion. google.com

Serotonergic and Noradrenergic Systems: An analogue, 1-Methyl-2-phenoxyethylamine, has been shown in animal models to increase levels of serotonin and norepinephrine, suggesting potential applications in mood disorders.

Adrenergic Receptors: This same analogue may also act as an antagonist at specific adrenergic receptors, such as the α₁D subtype.

Table 1: Investigated Neurotransmitter System Interactions of Phenoxyethylamine Analogues

Analogous Compound Class Affected Neurotransmitter System Potential Effect
Substituted Phenoxyethylamines Dopaminergic Modulation google.comgoogle.com
Substituted Phenoxyethylamines Glutamatergic (NMDA Receptor) Modulation google.comgoogle.com
1-Methyl-2-phenoxyethylamine Serotonergic Increased Levels
1-Methyl-2-phenoxyethylamine Noradrenergic Increased Levels
1-Methyl-2-phenoxyethylamine Adrenergic (α₁D) Antagonism

Immunomodulatory Effects

While direct evidence for the immunomodulatory effects of this compound is lacking, the broader chemical class of polyphenols, which share a phenolic structure, is known to possess such properties. mdpi.com These effects are often attributed to their antioxidant and anti-inflammatory activities. mdpi.com

Polyphenols can modulate both innate and adaptive immune responses. mdpi.com Their activities include:

Influencing dendritic cell function. mdpi.com

Modulating macrophage activity. mdpi.com

Affecting the proliferation of B and T cells. mdpi.com

Suppressing different types of T helper cells (Th1, Th2, Th17, and Th9). mdpi.com

Regulating the production of pro-inflammatory cytokines. mdpi.com

Small molecule drugs, in general, can exert immunomodulatory effects through various mechanisms, such as the inhibition of enzymes like indoleamine-2,3-dioxygenase (IDO) or by affecting signal transduction pathways like the RAS-RAF-MEK pathway. nih.gov For example, thalidomide (B1683933) and its analogues are known for their immunomodulatory effects, which include T cell costimulation and enhancing the functions of natural killer (NK) and cytotoxic T cells. nih.gov

Mechanistic Pathways Underlying Biological Responses of Ethanamine Derivatives

While specific research on the mechanistic pathways of this compound is not extensively documented in publicly available literature, the broader class of phenoxyethanamine derivatives has been the subject of various studies. These studies reveal a range of biological activities and mechanisms of action, providing a foundational understanding of how these compounds might interact with biological systems. The biological effects of these derivatives are largely attributed to their structural ability to interact with a variety of molecular targets, which in turn modulates specific cellular processes.

Molecular Interactions with Macromolecules

The interaction of phenoxyethanamine derivatives with macromolecules such as receptors and enzymes is a key determinant of their biological activity. These interactions can lead to the modulation of critical signaling pathways and metabolic processes.

Research into various phenoxyethanamine derivatives has identified several molecular targets. For instance, some derivatives are known to interact with adrenergic and dopamine (B1211576) receptors, suggesting a potential role in neurotransmission. The structural similarities to phenethylamines, a class of compounds known for their psychoactive properties, further support the potential for these derivatives to bind to neuroreceptors.

Enzyme inhibition is another significant mechanism. Certain phenoxyethanamine derivatives have been shown to interact with transaminase enzymes, which could influence amino acid metabolism. Additionally, interactions with cytochrome P450 enzymes, particularly CYP3A4, have been reported for some derivatives. This interaction is crucial as CYP3A4 is involved in the metabolism of a wide array of therapeutic agents.

In the context of cancer research, some phenoxyethanamine derivatives have been investigated for their potential to inhibit key proteins involved in cancer progression. For example, a curcumin (B1669340) derivative featuring a phenoxyethanamine moiety was found to be a likely direct inhibitor of IKKβ, a protein complex involved in inflammatory responses and cell survival. mdpi.com Molecular modeling of this interaction suggested that the phenoxyethanamine portion of the molecule plays a role in its binding affinity. mdpi.com Furthermore, docking studies on benzo[d]imidazo[2,1-b]thiazole derivatives with an aminoethoxy side-chain indicated potential inhibition of the estrogen receptor (ER), a key target in breast cancer therapy. brieflands.com

The table below summarizes the molecular interactions of selected phenoxyethanamine derivatives.

Derivative ClassMacromolecular TargetPotential Effect
Phenethylamine AnalogsAdrenergic and Dopamine ReceptorsModulation of neurotransmitter systems
1-Methyl-2-phenoxyethylamineTransaminasesInfluence on amino acid metabolism
N-methyl-2-[2-(phenylmethyl)phenoxy]-ethanamineCytochrome P450 (CYP3A4)Alteration of drug metabolism
Curcumin-phenoxyethanamine derivativeIKKβInhibition of inflammatory and cell survival pathways mdpi.com
Benzo[d]imidazo[2,1-b]thiazole derivativesEstrogen Receptor (ER)Inhibition of ER-positive cancer cell growth brieflands.com

Cellular Processes Affected by Ethanamine Derivatives

The molecular interactions of ethanamine derivatives translate into effects on various cellular processes, underpinning their observed biological activities. These processes range from fundamental functions like cell signaling and gene expression to more complex outcomes such as apoptosis and cell cycle regulation.

Derivatives of N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine have been noted to influence cell signaling pathways, gene expression, and cellular metabolism. These compounds can modulate the activity of key signaling molecules and interact with transcription factors, thereby altering the cell's transcriptional landscape.

In the realm of oncology, the cellular effects of these derivatives are of particular interest. Some compounds have been shown to induce apoptosis in cancer cell lines. For example, 1-(4-Chlorophenyl)-2-phenoxyethan-1-amine has been reported to cause G2/M phase arrest in the cell cycle and activate caspases, which are key executioners of programmed cell death. Similarly, a tamoxifen (B1202) derivative, N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine, has demonstrated selective toxicity towards P-glycoprotein-positive multidrug-resistant cells. nih.gov This effect was associated with an increase in superoxide (B77818) levels and a decrease in cellular ATP, leading to apoptosis. nih.gov

The potential for antimicrobial activity is also linked to the disruption of fundamental cellular processes. For 1-Methyl-2-phenoxyethylamine, the proposed mechanism of its antimicrobial action involves the disruption of bacterial cell wall synthesis.

The following table outlines some of the cellular processes affected by various ethanamine derivatives.

Derivative ClassAffected Cellular ProcessConsequence
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine derivativesCell signaling, gene expression, cellular metabolismAltered cellular responses and transcriptional landscape
1-(4-Chlorophenyl)-2-phenoxyethan-1-amineCell cycle arrest (G2/M phase), caspase activationInduction of apoptosis in cancer cells
N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamineIncreased superoxide levels, decreased cellular ATPApoptosis in multidrug-resistant cancer cells nih.gov
1-Methyl-2-phenoxyethylamineBacterial cell wall synthesisAntimicrobial activity
Curcumin-phenoxyethanamine derivativeProliferation, apoptosis, autophagy, angiogenesisInhibition of glioma cell growth mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 2 4 Propylphenoxy Ethanamine and Analogues

Fundamental Principles of SAR Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its biological activity. The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, medicinal chemists can identify the key chemical features, known as pharmacophores, that are responsible for its biological effects.

The process of SAR analysis typically involves the synthesis of a series of analogues of a lead compound, where specific parts of the molecule are altered. These modifications can include changes to the carbon skeleton, the addition or removal of functional groups, and alterations to the stereochemistry of the molecule. The biological activity of each analogue is then determined through in vitro or in vivo assays, and the results are compared to those of the parent compound. This comparative analysis allows for the identification of structural modifications that lead to an increase, decrease, or change in the desired biological activity. The ultimate goal of SAR studies is to develop a comprehensive understanding of the molecular interactions between a drug molecule and its biological target, thereby guiding the design of more effective and safer therapeutic agents.

Systematic Structural Modifications and Their Biological Impact

Impact of Alkyl Substituents on Phenyl Ring (e.g., Propyl Group)

The nature and position of the alkyl substituent on the phenyl ring of phenoxyethanamine analogues have a significant impact on their biological activity. The presence of a propyl group at the 4-position of the phenyl ring, as seen in 2-(4-Propylphenoxy)ethanamine, is often associated with a notable influence on the compound's interaction with its biological target. Alterations in the length and branching of this alkyl chain can modulate the lipophilicity and steric properties of the molecule, which in turn affects its binding affinity and selectivity.

Below is a table summarizing the hypothetical impact of different alkyl substituents at the 4-position of the phenyl ring on the biological activity of phenoxyethanamine derivatives, based on general SAR principles.

Alkyl SubstituentChain LengthBranchingPotential Impact on Biological Activity
MethylShortUnbranchedMay provide a baseline level of activity.
EthylMediumUnbranchedOften shows increased activity compared to methyl.
Propyl Medium Unbranched Frequently associated with optimal activity in many series.
IsopropylMediumBranchedBranching can either enhance or decrease activity depending on the target's steric requirements.
ButylLongUnbranchedIncreased lipophilicity may enhance membrane permeability but could also lead to non-specific binding.

Influence of Phenoxy Ether Linkage Modifications

The following table illustrates potential modifications to the ether linkage and their predicted consequences on the molecular properties and biological activity.

Linkage ModificationChange in Molecular PropertiesPredicted Impact on Biological Activity
Replacement of Oxygen with Sulfur (Thioether)Increased lipophilicity, altered bond angle and length.May lead to altered binding affinity and selectivity due to changes in geometry and electronic character.
Insertion of a Methylene (B1212753) Group (Homologation)Increased flexibility and distance between the phenyl ring and the amine group.Could disrupt the optimal positioning of the pharmacophoric groups within the binding site, likely reducing activity.
Replacement with an Amide or Ester GroupIntroduction of a planar, polar group with hydrogen bonding capabilities.Significant change in electronic and steric properties, which could drastically alter or abolish the original activity.

Variations in the Ethanamine Moiety

The ethanamine side chain of this compound is a key pharmacophoric element, and its modification has been a central focus of SAR studies. The primary amine group is often involved in crucial ionic interactions with the biological target.

Variations in the ethanamine moiety can include:

N-Alkylation: The introduction of small alkyl groups, such as methyl or ethyl, on the nitrogen atom can have varied effects. N-methylation can sometimes enhance potency, while larger substituents may lead to a decrease in activity due to steric hindrance.

Alteration of the Ethyl Linker: Changing the length of the carbon chain between the phenoxy group and the amine can significantly impact activity. Shortening or lengthening the two-carbon (ethyl) spacer often disrupts the optimal distance required for effective binding to the target.

The table below summarizes the effects of various modifications to the ethanamine moiety.

ModificationExampleEffect on Biological Activity
Primary Amine-NH2Often essential for key ionic interactions with the target.
Secondary Amine (N-Alkylation)-NHCH3Can modulate potency and selectivity; sometimes leads to an increase in activity.
Tertiary Amine (N,N-Dialkylation)-N(CH3)2Often results in a significant decrease or loss of activity due to increased steric bulk.
Chain Length VariationPropanamine or Methanamine side chainTypically reduces activity, highlighting the importance of the ethyl spacer for optimal positioning.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation. Conformational analysis, which explores the spatial arrangement of atoms in a molecule, is crucial for understanding how these compounds interact with their biological targets. The flexibility of the ether linkage and the ethanamine side chain allows the molecule to adopt various conformations, but only a specific subset of these is likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated approach to formalize the empirical observations of SAR studies into a mathematical model. For a series of compounds like the analogues of this compound, QSAR models aim to establish a statistical correlation between the measured biological activity and the calculated physicochemical properties, or molecular descriptors, of the compounds.

These descriptors can be categorized into several types:

Electronic Descriptors: Such as Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents.

Steric Descriptors: Like Taft steric parameters or molar refractivity, which describe the size and shape of the molecule or its substituents.

Hydrophobic Descriptors: Most commonly the partition coefficient (log P), which measures the lipophilicity of the compound.

A typical QSAR study on phenoxyethanamine analogues would involve synthesizing a diverse set of compounds, measuring their biological activity, and then calculating a wide range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that relates the descriptors to the activity. A statistically significant QSAR model can be a powerful predictive tool for estimating the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthetic efforts towards the most promising candidates.

Receptor-based and Ligand-based SAR Interpretations

Receptor-based SAR interpretations rely on understanding the interactions between a ligand and its specific receptor binding site. Ligand-based SAR, conversely, focuses on comparing the activities of a series of related compounds to deduce the structural features required for a particular biological effect, even without knowledge of the receptor structure. gu.se

For this compound, its structural similarity to known monoamine neurotransmitter ligands suggests potential interactions with receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, as well as monoamine transporters. nih.govescholarship.org

Receptor-Based Interpretations:

The binding of phenethylamine-type ligands to G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, typically involves key interactions. The protonated amine of the ethylamine (B1201723) side chain often forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of these receptors. nih.gov The aromatic ring participates in hydrophobic and van der Waals interactions within a binding pocket formed by other transmembrane helices.

In the case of this compound, the ether linkage introduces a degree of flexibility, and the oxygen atom may act as a hydrogen bond acceptor. The 4-propyl group on the phenyl ring is expected to occupy a hydrophobic pocket within the receptor. The size and nature of this alkyl group can significantly influence binding affinity and selectivity. For instance, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the alkoxy group generally led to increased binding affinities at 5-HT2A and 5-HT2C receptors. acs.orgacs.org This suggests that the hydrophobic pocket accommodating the 4-position substituent is of a size that can favorably interact with alkyl chains.

Ligand-Based Interpretations:

Ligand-based SAR studies on related compounds provide further clues. In a study of phenethylamine (B48288) derivatives, the presence of an alkyl group at the para position of the phenyl ring was shown to have a positive effect on the binding affinity for the 5-HT2A receptor. nih.gov This aligns with the potential for the 4-propyl group of this compound to enhance binding.

Modifications to the ethylamine side chain are also critical. N-alkylation can modulate activity and selectivity. For example, in a series of 1-alkyl-2-phenylethylamine derivatives, the alkyl group on the 1-position of the ethylamine chain was suggested to play a role similar to one of the propyl groups on the nitrogen of the parent compound, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine, a known sigma-1 ligand. consensus.app

The following data tables from studies on analogous compound series illustrate these SAR principles.

Table 1: Binding Affinity of Phenethylamine Derivatives for 5-HT2A Receptor

CompoundR1R2R3R4R5Ki (nM)
2C-P HCln-propylHH-OCH31.411
2C-C HClClHH-OCH3-
25D-NBOMe HClCH3H2-methoxybenzylOCH3H-
25E-NBOMe HClC2H5H2-methoxybenzylOCH3H-

Data adapted from a study on phenethylamine derivatives, illustrating the effect of para-substituents on 5-HT2A receptor affinity. nih.govontosight.ai

Table 2: Binding Affinities of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines at Monoamine Receptors

Compound4-Alkoxy Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)TAAR1 Ki (nM)
2C-O-4Butoxy81821
2C-O-EtEthoxy30120110
2C-O-PrPropoxy154060

This table, based on research into 4-alkoxy-2,5-dimethoxyphenethylamines, demonstrates how varying the length of the alkyl chain at the 4-position of the phenyl ring influences receptor binding affinity. acs.orgacs.org

These tables collectively suggest that the 4-propyl group of this compound is likely a favorable feature for binding to certain monoamine receptors. The length and branching of this alkyl chain can fine-tune the affinity and selectivity. Furthermore, modifications to the ethanamine portion, such as N-alkylation or substitution on the ethyl bridge, would be expected to significantly alter the pharmacological profile.

Computational Chemistry Approaches in 2 4 Propylphenoxy Ethanamine Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of 2-(4-Propylphenoxy)ethanamine. These methods allow researchers to visualize the molecule and predict its properties, saving significant time and resources compared to purely experimental approaches. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. rsc.org DFT is used to calculate various properties of this compound, such as its optimal geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.net These calculations are essential for understanding the molecule's reactivity and the nature of its chemical bonds. epstem.net While DFT is computationally intensive, it offers a level of detail that is crucial for rational drug design. stackexchange.com It's important to note that the accuracy of DFT calculations depends on the chosen functional and basis set, and different approximations can sometimes yield different results. stackexchange.comresearchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are employed to predict how it might bind to a specific biological target, such as a receptor or enzyme. nih.gov This process involves generating a three-dimensional model of both the ligand (this compound) and the target protein. The docking software then explores various possible binding poses and scores them based on their predicted binding affinity. frontiersin.org These studies can identify key amino acid residues in the target's binding site that are crucial for interaction, providing valuable information for the design of more potent analogs. nih.gov

Virtual Screening Methodologies for Identifying Active Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. usm.my Starting with a known active compound like this compound, virtual screening can be used to find other commercially available or synthetically accessible molecules with similar properties that might exhibit even better activity. nih.govnih.gov This can be done through ligand-based virtual screening, which searches for molecules with similar 2D or 3D features, or structure-based virtual screening, which docks a library of compounds into the binding site of a target protein. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test in the lab. nvidia.com

Computational Prediction of Biological Activity and ADMET Properties

Table 1: Predicted ADMET Properties for Hypothetical Analogs

CompoundPredicted PropertyValueInterpretation
Analog AGI AbsorptionHighLikely well-absorbed from the gastrointestinal tract. sciensage.info
Analog BBlood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system. rasayanjournal.co.in
Analog CPlasma Protein Binding (PPB)>90%High affinity for plasma proteins, may affect distribution. optibrium.com
Analog DhERG InhibitionLow RiskUnlikely to cause a specific type of cardiac arrhythmia. rowansci.com
Analog EAmes TestNegativePredicted to be non-mutagenic. rowansci.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For a flexible molecule like this compound, understanding its preferred conformations is key to understanding its biological activity. ic.ac.uk Computational methods are used to explore the potential energy surface of the molecule and identify the low-energy conformations that are most likely to exist. ethz.ch Energy minimization is a computational process that finds the three-dimensional arrangement of atoms where the potential energy is at a minimum. rsc.org This is crucial for obtaining a realistic starting structure for more advanced simulations like molecular dynamics and for understanding the steric and electronic factors that govern the molecule's shape. ethz.chrsc.org

Pharmacological Targets and Receptor Systems for 2 4 Propylphenoxy Ethanamine

Neurotransmitter Receptors as Potential Targets

The structural backbone of 2-(4-Propylphenoxy)ethanamine, a phenoxyethylamine derivative, suggests a high likelihood of interaction with various neurotransmitter receptors. This is a common feature of molecules containing phenethylamine (B48288) scaffolds, which are known to mimic endogenous neurotransmitters.

Research into compounds structurally similar to this compound indicates a significant potential for interaction with serotonin (B10506) receptors, particularly the 5-HT2 subtype. Studies on [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives have shown that these molecules can exhibit potent and selective affinity for 5-HT2 receptors. pharm.or.jp For example, certain [2-(2-phenylethyl)phenoxy]alkylamine derivatives that incorporate a pyrrolidine (B122466) or piperidine (B6355638) moiety have demonstrated high affinity for 5-HT2 receptors. pharm.or.jp

One study highlighted that (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl]-1-methylpyrrolidine hydrochloride, a more complex phenoxy derivative, displayed high affinity for the 5-HT2 receptor. nih.gov The affinity of these types of compounds is influenced by the nature of the alkylamine portion and the substituents on the phenyl ring. The N-arylmethyl substitution in N-benzyl phenethylamines, for instance, has been shown to increase affinity for 5-HT2A receptors by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This suggests that the specific arrangement of the propyl group and the ethanamine side chain in this compound are key determinants of its potential as a serotonin receptor ligand.

Table 1: Serotonin 5-HT2 Receptor Affinity of Related Compounds
Compound ClassKey Structural FeatureObserved AffinityReference
[2-(2-phenylethyl)phenoxy]alkylaminesPyrrolidine or piperidine moietyPotent and selective for 5-HT2 receptors pharm.or.jp
N-benzyl phenethylaminesN-arylmethyl substitutionUp to 300-fold increased affinity for 5-HT2A receptors nih.gov

Dopamine (B1211576) beta-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. wikipedia.orgresearchgate.net The inhibition of DBH is a known mechanism of action for various therapeutic agents. The core structure of this compound, which includes a phenethylamine skeleton, is a minimum requirement for substrate recognition by DBH. wikipedia.org

Functionalization of the beta-carbon of phenethylamines can produce inhibitors of DBH. nih.gov For example, β-chlorophenethylamine acts as an inhibitor of dopamine beta-monooxygenase. nih.gov Various compounds, including disulfiram (B1670777) and nepicastat, are known to inhibit DBH. wikipedia.org Nepicastat, in particular, is a potent inhibitor of both bovine and human dopamine-beta-hydroxylase with IC50 values of 8.5 nM and 9 nM, respectively. medchemexpress.com The mechanism of inhibition often involves interaction with the copper-containing active site of the enzyme. Given that phenethylamine derivatives are a known class of DBH substrates and inhibitors, it is plausible that this compound or its metabolites could exhibit inhibitory activity towards this enzyme.

Table 2: Examples of Dopamine Beta-Hydroxylase Inhibitors
InhibitorType of InhibitionIC50 Value (if available)Reference
NepicastatSelective, potent8.5 nM (bovine), 9 nM (human) medchemexpress.com
DisulfiramIrreversibleNot specified
Fusaric AcidSelectiveNot specified

The structural similarity of phenoxyethylamine derivatives to endogenous catecholamines also suggests a potential for interaction with adrenergic receptors. Research on a series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols, which are aryloxypropanolamine derivatives, has demonstrated that these compounds can act as potent beta-adrenoreceptor agonists. nih.gov

Interestingly, some of these compounds exhibited a dose-dependent effect, acting as potent beta-adrenergic agonists at low concentrations while antagonizing the effects of a standard beta-adrenoreceptor agonist at higher concentrations. nih.gov This dual activity highlights the complex nature of the interaction between such compounds and adrenergic receptors. The specific substitutions on the phenyl ring and the conformation of the side chain are critical in determining whether the compound will act as an agonist or antagonist. nih.gov This suggests that this compound could potentially interact with beta-adrenergic receptors, with its specific activity profile being dependent on its conformational binding to the receptor.

Enzyme Systems as Pharmacological Targets

Beyond neurotransmitter receptors, the phenoxyethylamine scaffold and related structures have been implicated in the modulation of key enzyme systems, particularly those involved in inflammatory pathways.

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.gov The inhibition of LTA4 hydrolase is a therapeutic strategy for a variety of inflammatory diseases. researchgate.net

Structure-activity relationship studies have identified potent inhibitors of LTA4 hydrolase among compounds structurally related to this compound. For instance, a series of analogues related to 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine have been explored as potent, orally active inhibitors of the LTA4 hydrolase enzyme. nih.gov These studies led to the identification of clinical candidate SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid). nih.gov This indicates that the phenoxy-alkylamine scaffold is a viable template for the design of LTA4 hydrolase inhibitors.

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov While structurally more distant, some compounds containing a phenoxy moiety, such as fenamic acid derivatives, are known to be inhibitors of COX enzymes. nih.gov

Other Receptor and Signaling Pathway Modulation

There is currently no available scientific literature or data describing the modulation of any other receptor systems or signaling pathways by this compound.

Investigation of Target Specificity and Selectivity

There are no published studies investigating the target specificity and selectivity of this compound. Research is required to determine its binding profile across a range of potential biological targets.

Toxicology and Safety Assessment of 2 4 Propylphenoxy Ethanamine

Mechanisms of Toxicity in Related Ethanamine Compounds

The toxicological properties of ethanamine and its derivatives are influenced by their chemical structure and reactivity. While the specific mechanism of toxicity for 2-(4-Propylphenoxy)ethanamine is not detailed in the provided search results, the broader class of ethanamine compounds offers insights into potential toxicological pathways.

Cellular and Molecular Basis of Adverse Effects

The toxicity of simple amines like ethylamine (B1201723) is often linked to their physical and chemical properties. epa.govnih.govwikipedia.org Ethanamines are typically alkaline, and this property can lead to irritation and corrosiveness upon contact with tissues such as the skin, eyes, and respiratory mucosa. epa.govinchem.org Effects such as gasping, labored breathing, and lesions in the cornea and lungs have been observed in animal studies with ethylamine. epa.gov

At a molecular level, the basicity of the amine group is a key factor. An analysis of various primary, secondary, and tertiary amines found that basic compounds tend to have a higher volume of distribution, which can lead to longer half-lives. nih.gov However, this basicity can also contribute to higher promiscuity, or off-target activity. nih.gov Notably, primary amines, such as this compound, have been found to be less promiscuous in in vitro assays and demonstrate improved profiles in in vivo toxicology studies when compared to secondary and tertiary amines. nih.govresearchgate.net

Enzyme Inhibition as a Mechanism of Toxicity

A significant mechanism through which many drugs and xenobiotics exert their effects is through enzyme inhibition. nih.gov Amine compounds are known to interact with a variety of enzymes, and this interaction can be a primary driver of their toxicological profile.

Inhibition of cytochrome P450 (CYP) enzymes is a common mechanism of xenobiotic interactions that can result in toxicity. uef.fi Such inhibition can be reversible (competitive, uncompetitive, or non-competitive) or irreversible, depending on the nature of the inhibitor. uef.fi

More specifically for amines, enzymes involved in neurotransmitter metabolism are important targets. Monoamine oxidases (MAO) and cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) are prime examples. nih.gov The inhibition of these enzymes is a well-established mechanism of action for many drugs. nih.gov Ethanamine itself is metabolized by semicarbazide-sensitive amine oxidase (SSAO). epa.gov Other related ethanamine compounds, such as 2-Br-ethylamine and 2-Cl-ethylamine, have been identified as irreversible inhibitors of copper amine oxidases. acs.org This inhibition involves an interaction with the enzyme's cofactor, 6-hydroxydopa. acs.org The inhibition of a membrane-bound enzyme, cytochrome c oxidase, has also been studied as a model for drug toxicity, although positively charged amine analogues did not show inhibition in this specific system. nih.gov

Enzyme Class Specific Example(s) Potential Interaction with Ethanamine Compounds Reference
Amine OxidasesSemicarbazide-sensitive amine oxidase (SSAO), Copper amine oxidase, Monoamine Oxidase (MAO)Metabolism of the amine; irreversible inhibition. epa.govnih.govacs.org
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Inhibition of acetylcholine (B1216132) hydrolysis, a common target for neuroactive compounds. nih.gov
Cytochrome P450 (CYP)Various isoformsInhibition of metabolism of other xenobiotics, leading to potential drug-drug interactions. uef.fi
Cytochrome c oxidase-Studied as a model for toxicity, though some amine analogues showed no inhibition. nih.gov

Frameworks for Organizing Chemical Interaction and Toxicity Data

To systematically assess and understand the vast amount of data generated during toxicological evaluations, structured frameworks are essential. These frameworks help in organizing mechanistic data to support risk assessments for chemical exposures. epa.govresearchgate.net

A prominent modern framework is the Adverse Outcome Pathway (AOP) . ebrary.net The AOP framework provides a conceptual construct that portrays existing knowledge concerning the linkage between a molecular initiating event (MIE) and an adverse outcome (AO) at a biological level of organization relevant to risk assessment. ebrary.netnih.gov

The core components of an AOP are:

Molecular Initiating Event (MIE): The initial interaction between a chemical and a biological molecule. ebrary.netnih.gov

Key Events (KEs): A sequence of measurable events that causally link the MIE to the adverse outcome. ebrary.net

Adverse Outcome (AO): The resulting toxicological effect of regulatory relevance. ebrary.net

AOPs are designed to be modular, reusable, and not specific to any single chemical. ebrary.net For practical applications, individual AOPs are often organized into AOP networks, which better represent the complexity of real biological systems where multiple pathways can interact. nih.gov

To create a more comprehensive picture from exposure to outcome, the AOP framework can be integrated with the Aggregate Exposure Pathway (AEP) framework. epa.govnih.gov This integrated AEP-AOP approach allows for the organization of data on interactions that occur across the entire source-to-outcome continuum, including exposure, dosimetry, and toxicological effects. epa.govresearchgate.net Other frameworks have also been developed to compile and integrate chemical hazard data from diverse sources, including experimental values and predictions from Quantitative Structure–Activity Relationship (QSAR) models. nih.gov

Framework Component Description Relevance to Toxicity Assessment Reference
AEP (Aggregate Exposure Pathway) Describes the path of a chemical from its source to the target site in an organism.Links external exposure scenarios to internal dose. epa.govnih.gov
MIE (Molecular Initiating Event) The initial point of chemical-biological interaction (e.g., enzyme inhibition, receptor binding).Defines the start of a toxicological cascade. ebrary.netnih.gov
KEs (Key Events) The measurable biological steps that follow the MIE.Provide testable hypotheses and potential biomarkers of effect. ebrary.net
AO (Adverse Outcome) The final pathological result relevant to risk assessment (e.g., organ toxicity).Represents the endpoint of regulatory concern. ebrary.net
AOP Network An interconnected web of multiple AOPs.Captures biological complexity, crosstalk, and feedback loops. nih.gov

In Vitro and In Vivo Toxicology Methodologies for Amine Compounds

A combination of in vitro and in vivo studies is crucial for a thorough toxicological evaluation. In vitro methods are valuable for screening, ranking chemicals, and investigating mechanisms of toxicity, while in vivo studies provide data on the effects within a whole, living system. nih.govfiveable.me

In Vitro Methodologies: These tests analyze the effects of substances on cultured cells or tissues. wikipedia.org They are widely used in the early stages of development to identify potential hazards. wikipedia.org A variety of assays are available to assess different aspects of toxicity. admescope.com

Assay Type Endpoint Measured Examples Reference
Cytotoxicity Cell viability, cell death, membrane integrity.MTT, MTS, ATP content, LDH release, Neutral Red uptake. wikipedia.orgadmescope.comacs.org
Mechanistic Toxicity Specific cellular dysfunction.Mitochondrial toxicity assays, oxidative stress measurements. admescope.com
Genotoxicity Damage to genetic material.Ames test, micronucleus assay. admescope.com
Cardiotoxicity Effects on heart cells.hERG channel assays. nih.govadmescope.com
Hematologic Toxicity Effects on blood components.In vitro hemolysis assay. admescope.com

In Vivo Methodologies: These studies are conducted in living organisms, typically animal models, to evaluate systemic effects, including absorption, distribution, metabolism, and excretion (ADME). fiveable.me They are essential for understanding the complex interactions of a compound within a biological system and are a requirement before clinical studies in humans. enamine.net

Study Type Objective Key Parameters Reference
Pharmacokinetics (PK) To determine the fate of a substance in the body over time.Absorption, Distribution, Metabolism, Excretion (ADME), half-life. enamine.net
Acute Toxicity To assess the effects of a single, high-dose exposure.Median Lethal Dose (LD50), Maximum Tolerated Dose (MTD). enamine.netcreative-bioarray.com
Repeat-Dose Toxicity To evaluate the effects of long-term or repeated exposure.No-Observed-Adverse-Effect Level (NOAEL), identification of target organs. creative-bioarray.com
Safety Pharmacology To investigate effects on vital physiological functions.Cardiovascular, respiratory, and central nervous system assessments. longdom.org
Reproductive/Developmental Toxicity To assess effects on fertility and embryonic development.- creative-bioarray.com

Considerations for Drug Safety Profile Development

Developing a comprehensive safety profile is a critical and evolving process that spans the entire lifecycle of a drug, from preclinical research through post-market surveillance. nih.govraps.org Toxicity is a primary cause of attrition at all stages of drug development, making early and thorough safety assessment paramount. researchgate.net

A successful drug development program begins with a detailed safety plan established well before the first clinical trial. advancedclinical.com This involves a multidisciplinary approach that integrates scientific and regulatory expertise. longdom.orgnih.gov

Key considerations throughout the development process include:

Preclinical Assessment: Extensive in vitro and in vivo studies are conducted to characterize the toxicological profile of a compound. longdom.org This includes general toxicology, safety pharmacology, genotoxicity, and carcinogenicity studies as required. longdom.org This early data helps to identify potential risks and establish a safe starting dose for clinical trials. nih.gov

Clinical Trial Monitoring: The safety of human subjects is paramount during clinical trials. longdom.org Phase I trials focus on safety and pharmacokinetics in healthy volunteers, while later phases continue to monitor for adverse effects in larger patient populations. longdom.org

Regulatory Engagement: Early and continuous engagement with regulatory bodies (e.g., FDA, EMA) is crucial. advancedclinical.com This ensures that the safety evaluation plan meets regulatory expectations and addresses potential challenges. advancedclinical.com

Risk Management: A tailored risk management strategy involves identifying potential risks early, developing comprehensive mitigation plans, and continuously adapting these plans as new data emerges. advancedclinical.com

Post-Marketing Surveillance: A drug's safety profile continues to evolve after it is marketed. nih.gov Post-marketing surveillance activities, including the use of real-world data (RWD) and pharmacoepidemiology, are essential for monitoring safety in a broader, more diverse patient population and identifying rare or long-term adverse effects. nih.govraps.org

Development Stage Key Safety Consideration Objective Reference
Preclinical Comprehensive non-clinical toxicology and safety pharmacology studies.Identify hazards, characterize the dose-response relationship, and support safe clinical trial initiation. longdom.orgresearchgate.net
Clinical (Phase I-III) Rigorous monitoring of adverse events in human subjects.Evaluate the safety, efficacy, and pharmacokinetic profile in humans. longdom.org
Regulatory Review Clear presentation of the benefit-risk evaluation.Gain market approval based on a favorable balance of therapeutic benefits and potential risks. longdom.org
Post-Marketing Ongoing pharmacovigilance and real-world data analysis.Monitor long-term safety in the general population and update the safety profile as needed. nih.govraps.org

Analytical Research Techniques for 2 4 Propylphenoxy Ethanamine

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. cfpie.com For a compound like 2-(4-Propylphenoxy)ethanamine, both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for its isolation and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. For ethanamine derivatives, GC-MS can provide both qualitative identification and quantitative measurement. unar.ac.idphcogj.com

However, primary amines like this compound can be challenging to analyze directly by GC-MS due to their polarity, which can lead to poor peak shape and adsorption on the chromatographic column. Furthermore, some amine-containing compounds can be thermally labile, potentially degrading in the high temperatures of the GC inlet and column. nih.gov One strategy to mitigate thermal degradation is the use of shorter analytical columns, which reduces the residence time of the analyte in the heated zone. nih.gov A more common approach is chemical derivatization, which converts the polar amine group into a less polar, more volatile, and more thermally stable functional group (see Section 9.3).

The GC-MS analysis involves injecting the sample (or its derivative) into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column's stationary phase separates compounds based on their boiling points and affinities. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Amine Compounds This interactive table provides a summary of common instrumental settings for GC-MS analysis of amine-containing compounds, which could be adapted for this compound.

ParameterTypical SettingPurpose
Column Type 5% Phenyl PolymethylsiloxaneA common, versatile stationary phase for separating a wide range of organic compounds. nih.gov
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm filmStandard dimensions providing good separation efficiency.
Carrier Gas HeliumInert gas to carry the sample through the column. nih.gov
Inlet Temperature 250 - 280 °CEnsures rapid vaporization of the sample without causing degradation. nih.gov
Oven Program Start at 50-100°C, ramp at 10-20°C/min to 300-320°CA temperature gradient to elute compounds with different boiling points sequentially. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov
MS Scan Range 40-600 m/zA typical mass range to capture the molecular ion and key fragments of many small organic molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method ideal for analyzing non-volatile compounds or those present in complex biological matrices like urine or plasma. nih.govoup.com This technique is well-suited for primary aromatic amines and does not require the analyte to be volatile, thus avoiding the potential for thermal degradation that can occur in GC. nih.gov

In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the mobile and stationary phases. For polar compounds like amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (RP) chromatography can be employed. oup.comnih.gov Acidified mobile phases are often used to aid in the protonation of the amine group, which can improve chromatographic peak shape and enhance ionization efficiency for mass spectrometry detection. waters.com

After separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for LC-MS, as it is a soft ionization technique that typically keeps the molecular ion intact. For quantification in complex matrices, tandem mass spectrometry (MS/MS) is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves selecting the precursor ion (e.g., the protonated molecular ion of this compound) and monitoring for a specific, characteristic product ion formed by its fragmentation. This process significantly enhances selectivity and reduces background noise. nih.gov

Table 2: Representative LC-MS/MS Method Parameters This interactive table outlines typical parameters for developing a sensitive LC-MS/MS method for quantifying primary amines in biological samples.

ParameterTypical SettingPurpose
Column Type Reversed-Phase C18 or HILICC18 is used for less polar compounds, while HILIC is effective for retaining and separating polar compounds. oup.comnih.gov
Mobile Phase Water and Acetonitrile/Methanol with Formic AcidA gradient of aqueous and organic solvents is used to elute compounds. Formic acid aids in protonation. oup.com
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for standard analytical LC columns.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. Positive mode is used for amines which readily form positive ions. waters.com
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov
LOD/LOQ 0.025-0.20 ng/mL / 0.1-1.0 ng/mLTypical Limits of Detection (LOD) and Quantification (LOQ) demonstrate the high sensitivity of the method. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the precise chemical structure of a molecule. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides information on the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The spectrum reveals the number of different types of protons and carbons, their connectivity, and their spatial relationships.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the propyl group protons (CH₃, CH₂, and CH₂), the aromatic protons on the benzene (B151609) ring, the two sets of methylene (B1212753) protons (CH₂) in the phenoxyethanamine moiety, and the amine (NH₂) protons. The chemical shift of each signal indicates its electronic environment, while the splitting pattern (e.g., triplet, quartet) reveals the number of neighboring protons. docbrown.infodocbrown.info The signal for the NH₂ protons can be broad and may not show coupling, an effect often catalyzed by traces of water. docbrown.info

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound This interactive table presents the predicted chemical shifts (δ) and splitting patterns for the protons in this compound, based on standard chemical shift ranges and data from analogous structures.

ProtonsPredicted δ (ppm)MultiplicityIntegration
Propyl CH₃~0.9Triplet (t)3H
Propyl β-CH₂~1.6Sextet2H
Propyl α-CH₂~2.5Triplet (t)2H
Ethanamine N-CH₂~3.0Triplet (t)2H
Phenoxy O-CH₂~4.0Triplet (t)2H
Amine NH₂~1.5-3.0Singlet (s), broad2H
Aromatic CH (ortho to O)~6.8Doublet (d)2H
Aromatic CH (ortho to Propyl)~7.1Doublet (d)2H

Mass Spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. cfpie.com When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio provides the molecular weight. chemguide.co.uk

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, characteristic fragmentation would be expected to occur at the bonds adjacent to the nitrogen atom (alpha-cleavage) and at the ether linkage. libretexts.orgmiamioh.edu Alpha-cleavage in aliphatic amines is a dominant fragmentation pathway. miamioh.edu Cleavage of the C-C bond next to the nitrogen would result in a stable iminium ion. Another likely fragmentation is the cleavage of the phenoxy-ethane bond.

Table 4: Predicted Key Mass Fragments for this compound This interactive table shows the predicted mass-to-charge ratios (m/z) and corresponding structures of the major fragments expected in the mass spectrum of this compound.

m/z ValueIon StructureFragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
150[C₁₁H₁₆O]⁺Loss of the ethanamine radical (•CH₂NH₂)
135[C₉H₁₁O]⁺Cleavage of the O-CH₂ bond to form the 4-propylphenoxide ion.
44[C₂H₆N]⁺Alpha-cleavage, loss of the 4-propylphenoxy radical.
30[CH₄N]⁺Alpha-cleavage, formation of the [CH₂=NH₂]⁺ iminium ion, a characteristic fragment for primary amines. miamioh.edu

Derivatization Strategies for Enhanced Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.orgresearchgate.net For primary amines like this compound, derivatization is a common strategy to overcome analytical challenges. nih.govnih.gov

Key reasons for derivatizing amines include:

For GC Analysis: To increase volatility and thermal stability, and to improve chromatographic peak shape by reducing the polarity of the amine group. libretexts.orgnih.gov Common reagents include silylating agents (e.g., BSTFA) or acylating agents. nih.gov

For LC Analysis: To introduce a chromophore or fluorophore to the molecule, enabling highly sensitive detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov This is useful as simple amines often lack strong UV absorbance.

For MS Analysis: To enhance ionization efficiency, leading to better sensitivity. nih.gov

A variety of reagents are available for derivatizing amine groups. The choice depends on the analytical technique and the desired outcome. For example, dansyl chloride reacts with primary amines to produce highly fluorescent derivatives that are readily detectable by LC with fluorescence detection. nih.govnih.gov

Table 5: Common Derivatization Reagents for Primary Amines This interactive table summarizes several reagents used to derivatize primary amines, their purpose, and the analytical technique they are suited for.

ReagentPurposeAnalytical Technique
Dansyl Chloride (Dansyl-Cl) Adds a fluorescent group, enhances ionization efficiency. nih.govLC-Fluorescence, LC-MS
o-Phthalaldehyde (OPA) Reacts with a thiol to form a fluorescent derivative. nih.govLC-Fluorescence
9-fluorenylmethyl chloroformate (FMOC-Cl) Adds a fluorescent and UV-active group. nih.govnih.govLC-Fluorescence, LC-UV
Acylating Reagents (e.g., Acetic Anhydride) Reduces polarity, increases volatility.GC-MS
Silylating Reagents (e.g., BSTFA) Reduces polarity, increases volatility and thermal stability. nih.govGC-MS

Method Validation and Robustness for Analytical Assays

Disclaimer: The following data and discussion pertain to the analytical method validation of Atomoxetine, a compound structurally related to this compound. This information is presented as a representative example of the principles and practices of method validation and robustness testing due to the absence of publicly available data for this compound.

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of analytical data. It is a mandatory requirement by regulatory bodies for the approval and marketing of pharmaceutical products. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. This section will detail the various parameters considered during the validation of an analytical assay, using data from a validated high-performance liquid chromatography (HPLC) method for the analysis of a similar compound, Atomoxetine.

Method Validation Parameters

The validation of an analytical method encompasses the evaluation of several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of a stability-indicating HPLC method, specificity is demonstrated by the separation of the analyte peak from all other potential peaks. For instance, in the analysis of Atomoxetine, specificity was confirmed by the absence of interference from excipients in the pharmaceutical dosage form at the retention time of the drug.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

A validated rapid resolution liquid chromatographic (RRLC) method for Atomoxetine demonstrated linearity over a concentration range of 4-40 µg/mL. wjarr.com The linearity of an analytical method is typically evaluated by a linear regression analysis of the analyte response versus concentration. A high correlation coefficient (r²) value, close to 1, indicates a strong linear relationship.

Table 1: Linearity Data for Atomoxetine Analysis
Concentration (µg/mL)Peak Area
4Data Not Available
10Data Not Available
20Data Not Available
30Data Not Available
40Data Not Available
Regression Equation: y = mx + c
Correlation Coefficient (r²): 0.99969 wjarr.com

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a placebo formulation and then analyzed. The percentage of the analyte recovered is then calculated. The acceptance criteria for accuracy are typically within a certain percentage of the theoretical value, for example, 98-102%.

For Atomoxetine, accuracy was assessed by the recovery of the drug from a pharmaceutical formulation. The results of these studies are summarized in the table below.

Table 2: Accuracy (Recovery) Data for Atomoxetine
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.9699.95
10099.9099.90
120119.9399.94

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is typically assessed at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day using the same equipment.

Intermediate Precision (Inter-day precision): The precision of the method when the assay is performed by different analysts, on different days, or with different equipment within the same laboratory.

A low %RSD value indicates high precision. For the analysis of Atomoxetine, the %RSD for both intra- and inter-day precision was found to be less than 2%, indicating good precision. innovareacademics.in

Table 3: Precision Data for Atomoxetine Analysis
Precision LevelConcentration (µg/mL)% RSD
Repeatability (Intra-day)10< 2% innovareacademics.in
Intermediate Precision (Inter-day)10< 2% innovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the RRLC method for Atomoxetine, the LOD and LOQ were determined to be 0.44 µg/mL and 1.32 µg/mL, respectively. wjarr.com Another HPLC method reported an LOD and LOQ of 0.028 µg/mL and 0.085 µg/mL, respectively. biomedres.us

Table 4: LOD and LOQ Data for Atomoxetine
ParameterValue (µg/mL)Source
LOD0.44 wjarr.com
LOQ1.32 wjarr.com
LOD0.028 biomedres.us
LOQ0.085 biomedres.us

Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The robustness of a method is evaluated by varying parameters such as the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature.

For an HPLC method, typical variations include:

Flow rate: ± 0.1 mL/min

Mobile phase composition: ± 2% organic phase

Wavelength of detection: ± 2 nm

The method is considered robust if the results of the analysis remain consistent despite these small changes. For example, in the validation of an HPLC method for Atomoxetine, robustness was determined by making slight changes in the chromatographic conditions, such as changes in wavelength and flow rate. rjpbcs.com The results showed no significant impact on the method's performance, indicating its robustness.

Research on Derivatives of 2 4 Propylphenoxy Ethanamine

Synthesis and Biological Evaluation of Structural Analogues

The synthesis of structural analogues of 2-(4-propylphenoxy)ethanamine typically involves multi-step reaction sequences. These synthetic strategies are designed to be versatile, allowing for the introduction of a wide range of functional groups and structural motifs. Following synthesis, these novel compounds undergo rigorous biological evaluation to determine their potency, selectivity, and mechanism of action at various biological targets.

Systematic modifications of the phenoxy ring have been a key area of research to elucidate structure-activity relationships (SAR). The nature, position, and size of substituents on the aromatic ring can significantly influence the pharmacological properties of the resulting compounds.

Research on related phenoxyalkylamine derivatives has shown that altering the substituents on the phenoxy ring can have a profound impact on biological activity. For instance, in a series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, modifications to the substituents on the phenoxy ring were explored to optimize their alpha-blocking selectivity and potency nih.gov. Similarly, studies on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors demonstrated that different substitution patterns on the phenoxy ring led to significant variations in inhibitory potency and selectivity for MAO-A and MAO-B enzymes nih.gov.

The introduction of various substituents, such as halogens, alkyl groups, and alkoxy groups, at different positions on the phenoxy ring of analogous structures has been shown to modulate receptor binding affinity and functional activity. For example, in a study of phenoxyacetic acid derivatives as selective COX-2 inhibitors, the presence and position of substituents like chloro and bromo on the phenoxy ring were critical for inhibitory efficacy mdpi.com. Specifically, a para-chloro substitution on the phenyl ring of a related scaffold resulted in superior inhibitory effects compared to unsubstituted or para-methyl substituted analogues mdpi.com.

Table 1: Impact of Phenoxy Ring Substitution on Biological Activity of Analogous Compounds

Compound Scaffold Substitution on Phenoxy Ring Observed Biological Activity Reference
2-Alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamides 5-Fluoro-2-methoxy High alpha-blocking selectivity and potent alpha-blocking activity nih.gov
2-Phenoxyacetamide Analogues 4-Methoxy Specific MAO-A inhibition nih.gov
Phenoxyacetic Acid Derivatives 4-Bromo Robust COX-2 inhibitory efficacy mdpi.com

This table is illustrative and based on findings from structurally related compounds.

The ethanamine portion of this compound is another critical site for chemical modification. Derivatization of the primary amine has been extensively explored to introduce a variety of functional groups, including but not limited to, alkyl, acyl, and more complex moieties. These modifications can influence the compound's polarity, basicity, and steric bulk, thereby affecting its interaction with biological targets.

Synthetic approaches to N-substituted derivatives often involve standard organic reactions such as reductive amination, acylation, and alkylation of the primary amine. For example, a series of acyl derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities nih.gov. This study revealed that the nature of the acyl group significantly influenced the biological response.

Furthermore, the synthesis of phenoxyalkylamine derivatives has demonstrated that modifications to the alkylene chain between the amino group and the aromatic ring can be highly significant for biological activity nih.gov. The introduction of a 1-methylethyl group as the alkylene chain in a series of benzenesulfonamide derivatives resulted in high alpha-blocking selectivity nih.gov. The synthesis of 2-[4-(2-ethoxyethyl) phenoxy] ethylamine (B1201723), an intermediate for various bioactive compounds, has been achieved through multiple synthetic routes, highlighting the importance of the derivatized ethanamine structure google.com.

Exploration of Heterocyclic Modifications within the Scaffold

The incorporation of heterocyclic rings into the this compound scaffold represents a significant strategy to explore novel chemical space and generate compounds with unique biological properties. Heterocyclic compounds are prevalent in many biologically active molecules and can confer improved potency, selectivity, and pharmacokinetic properties. mdpi.comrdd.edu.iq

Synthetic methodologies for introducing heterocyclic moieties are diverse and can involve the construction of the heterocycle from a derivatized phenoxyethanamine precursor or the coupling of a pre-formed heterocycle to the core scaffold. For instance, new heterocyclic derivatives have been created from mefenamic acid, a related structure, by reacting it with various reagents to form triazole and oxazine rings azaruniv.ac.ir. The synthesis of novel heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has also been reported, showcasing the versatility of using a core structure to generate a library of diverse heterocyclic derivatives nih.gov.

Studies on related structures have shown that the introduction of heterocycles such as thiazole, pyrazole, pyridine, and pyrimidine can lead to compounds with significant antitumor activity nih.gov. The structure-activity relationship of thiazoles combined with other heterocycles has been a subject of interest for developing new antimicrobial agents mdpi.com. The synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines as new heterocyclic analogues of indolo[2,3-b]quinoxalines has been reported, with these compounds being evaluated for their antitubercular activity nih.gov.

Impact of Derivatization on Biological Activity and Selectivity

The primary goal of derivatization of the this compound scaffold is to modulate its biological activity and enhance its selectivity for specific targets. The relationship between chemical structure and biological activity is a central theme in medicinal chemistry, and systematic derivatization is a key tool for exploring this relationship. nih.gov

Modifications to the phenoxy ring, for example, can alter the electronic and steric properties of the molecule, leading to changes in binding affinity and efficacy. In the case of phenoxybenzamine-related beta-chloroethylamines, substituents on the phenoxy group were found to influence their antagonist activity at α-adrenoceptors, with some derivatives showing moderate α1-adrenoceptor selectivity nih.gov. Research on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, involved extensive structure-activity relationship (SAR) studies to identify novel and potent inhibitors nih.gov.

Derivatization of the ethanamine moiety can also have a significant impact on selectivity. For instance, in the development of monoamine oxidase inhibitors based on a 2-phenoxyacetamide scaffold, different substitutions led to compounds with high selectivity for either MAO-A or MAO-B nih.gov. The introduction of heterocyclic rings can also confer selectivity. The synthesis of new heterocyclic analogues of indolo[2,3-b]quinoxalines yielded compounds with potential antitubercular activity nih.gov.

Table 2: Influence of Derivatization on Biological Selectivity of Analogous Compounds

Compound Scaffold Derivatization Strategy Impact on Selectivity Reference
Phenoxybenzamine-related β-chloroethylamines Lack of substituents on phenoxy group and oxyamino carbon chain Moderate α1-adrenoceptor selectivity nih.gov
2-Phenoxyacetamide Analogues Modification of substituents on phenoxy ring High selectivity for either MAO-A or MAO-B nih.gov

This table is illustrative and based on findings from structurally related compounds.

Development of Novel Chemical Probes and Tools Based on this compound

The this compound scaffold can also serve as a basis for the development of chemical probes and tools to investigate biological processes. These probes are often designed to include reporter groups, such as fluorescent tags or photoaffinity labels, which allow for the visualization and identification of their biological targets.

Fluorescent probes are invaluable tools for bioimaging applications, enabling the visualization of biological molecules and processes in living cells nih.govnih.gov. The design of such probes often involves incorporating a fluorophore into the structure of a molecule that selectively interacts with a specific target. The development of fluorescent probes for detecting disease-related enzymes and reactive oxygen species has seen significant progress. rsc.orgrsc.orgmdpi.com

Photoaffinity labeling is another powerful technique used to identify the binding partners of a compound of interest. This method involves the use of a photoaffinity probe, which is a derivative of the compound that contains a photoreactive group. Upon irradiation with UV light, the probe forms a covalent bond with its target, allowing for its subsequent isolation and identification. The development of photoaffinity probes based on various scaffolds, including 2,4-diaminopyrimidines, has been reported for target identification. rsc.orgresearchgate.net Diazirines, benzophenones, and aryl azides are common photoreactive moieties used in the design of these probes enamine.net. The synthesis of photoaffinity probes often involves multi-step chemical synthesis to incorporate the photoreactive group and a reporter tag, such as an alkyne for "click chemistry" nih.gov.

Broader Role in Contemporary Drug Discovery and Development

Contribution to Lead Identification and Optimization

The process of identifying and optimizing lead compounds is a critical phase in drug discovery, focusing on enhancing characteristics such as biological activity, selectivity, and pharmacokinetic properties. danaher.com The phenoxyethylamine scaffold serves as an excellent starting point for this process.

Lead Identification: The identification of a lead compound often begins with screening large libraries of chemicals to find "hits"—molecules that show activity against a specific biological target. danaher.com The phenoxyethylamine framework is well-represented in these libraries due to its synthetic accessibility and its presence in numerous known bioactive molecules. nih.govmdpi.com Fragment-based drug design (FBDD) is another powerful method where small molecular fragments that bind weakly to a target are identified and then grown or combined to create a more potent lead compound. researchgate.net The phenoxyethylamine moiety is an ideal fragment due to its favorable binding characteristics, including the ability of the ether oxygen to form hydrogen bonds and the phenyl ring to engage in π–π stacking interactions. nih.gov

Lead Optimization: Once a hit or lead compound is identified, lead optimization involves systematically modifying its structure to improve its drug-like properties. danaher.com The phenoxyethylamine scaffold offers multiple points for chemical modification. For instance, substitutions can be made on the phenyl ring, the ethylamine (B1201723) side chain can be altered, and the amine group can be functionalized. This allows medicinal chemists to fine-tune the molecule's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. danaher.com Structure-activity relationship (SAR) studies are crucial in this phase to understand how specific structural changes affect the compound's biological activity. nih.gov

Below is a table illustrating typical optimization strategies for scaffolds like phenoxyethylamine.

Modification Site Potential Structural Change Objective of Optimization Example from Related Scaffolds
Phenyl RingIntroduction of substituents (e.g., halogens, alkyl groups)Enhance binding affinity, improve selectivity, alter metabolic stability.The addition of a 4-trifluorophenoxy moiety significantly increased inhibitory activity against the RAGE receptor in one study. nih.gov
Alkoxy LinkerVarying the length or branching of the alkyl chainModify lipophilicity and conformational flexibility to improve potency and brain penetration. nih.govIn GPR88 agonists, the lipophilicity of the alkoxy group was found to be favorable for potency. nih.gov
Amine GroupAcylation, alkylation, or incorporation into a heterocyclic ringModulate basicity (pKa), improve cell permeability, and introduce new interactions with the target.Phenoxyethyl piperidine (B6355638) and morpholine derivatives show a wide range of pharmacological activities. researchgate.net

Potential for Addressing Unmet Medical Needs

The structural versatility of the phenoxyethylamine scaffold has enabled its exploration for a wide range of therapeutic applications, addressing significant unmet medical needs. nih.gov Derivatives of this core structure have shown promise in targeting diseases that currently have limited or inadequate treatment options.

Key therapeutic areas where phenoxyethylamine-related structures are being investigated include:

Neurological Disorders : The phenoxy group is present in novel agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov For example, derivatives have been developed as potent inhibitors of receptors for advanced glycation end products (RAGE), an inflammatory factor implicated in Alzheimer's disease. nih.gov Others have been designed to target the histamine H3 receptor (H3R) for the potential treatment of various neurological conditions. nih.gov

Oncology : Certain phenoxy derivatives have demonstrated anticancer activity. nih.gov For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) has been studied for its ability to potentiate the effects of chemotherapy drugs by inhibiting P-glycoprotein (P-gp) and cytochrome P450 isozymes like CYP3A4, which are involved in drug resistance and metabolism. nih.gov

Infectious Diseases : The scaffold has been incorporated into compounds with antibacterial and antifungal properties. nih.gov Research has shown that attaching a phenoxy group to certain heterocyclic scaffolds can confer a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Metabolic Disorders : The 2-phenethylamine motif is a key component in ligands for dipeptidyl peptidase-4 (DPP-4), a critical target in the treatment of type 2 diabetes. mdpi.com

The table below summarizes the potential applications of this chemical class in addressing various diseases.

Therapeutic Area Biological Target/Mechanism Relevance to Unmet Needs
Neurological Disorders RAGE inhibition, Histamine H3 receptor modulationNovel mechanisms for treating Alzheimer's and other neurodegenerative diseases. nih.gov
Oncology P-glycoprotein and CYP3A4 inhibitionOvercoming multidrug resistance in cancer chemotherapy. nih.gov
Infectious Diseases Broad-spectrum antibacterial actionAddressing the growing problem of antibiotic-resistant bacteria. nih.gov
Diabetes Dipeptidyl peptidase-4 (DPP-4) inhibitionNew therapeutic options for managing type 2 diabetes. mdpi.com

Integration with High-Throughput Screening Initiatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify those that interact with a specific biological target. danaher.comenamine.net The phenoxyethylamine scaffold is highly amenable to inclusion in HTS campaigns due to the vast number of derivatives that can be synthesized and curated in large chemical libraries. enamine.net

HTS initiatives utilize automated, sensitive, and robust assays to generate data quickly. danaher.com These can be biochemical assays (measuring enzyme activity, for example) or cell-based assays (measuring a cellular response). enamine.net Compounds containing the phenoxyethylamine scaffold are frequently found in the large collections used for these screens, such as the Enamine HTS Collection, which contains over 1.7 million diverse compounds. enamine.net

The process typically involves:

Assay Development : Creating a reliable and automated assay suitable for the target of interest. enamine.net For example, a rapid throughput assay was specifically designed to screen for microbes producing (R)-2-(4-hydroxyphenoxy)propionic acid, a related phenoxy derivative. nih.gov

Primary Screening : Testing a large library of compounds at a single concentration to identify initial "hits."

Hit Confirmation : Re-testing the initial hits to confirm their activity and rule out false positives.

Dose-Response Analysis : Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

The data generated from HTS campaigns on phenoxyethylamine derivatives provide the starting points for the lead identification and optimization process described earlier.

HTS Assay Type Principle Application for Phenoxyethylamine Scaffolds
Fluorescence Intensity/Polarization Measures changes in light emission to detect binding or enzymatic activity. enamine.netScreening for inhibitors or activators of enzymes and receptors.
Luminescence/BRET Measures light produced by a chemical reaction, often linked to ATP consumption or reporter gene expression. enamine.netUsed in cell-based assays to measure receptor activation (e.g., GPCRs). nih.gov
FLIPR (Fluorometric Imaging Plate Reader) A system for monitoring intracellular calcium mobilization in real-time. enamine.netA primary tool for screening compounds that act on GPCRs and ion channels. enamine.net
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature upon ligand binding. enamine.netUsed to identify compounds that directly bind to and stabilize a target protein.

Application in Structure-Based Drug Design

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design new drug candidates. nih.gov This approach is particularly effective for optimizing lead compounds containing scaffolds like phenoxyethylamine. By visualizing how a compound binds to its target, researchers can make rational modifications to improve its fit and, consequently, its potency and selectivity. researchgate.net

The key features of the phenoxyethylamine scaffold are well-suited for SBDD:

Defined Interaction Points : The aromatic ring can participate in hydrophobic and π–π interactions, the ether oxygen can act as a hydrogen bond acceptor, and the terminal amine can form salt bridges or hydrogen bonds. nih.gov

Conformational Flexibility : The ethyl linker allows the aromatic and amine portions of the molecule to adopt various spatial arrangements, enabling a better fit into different binding pockets.

Computational tools are central to SBDD. Molecular docking simulations can predict the preferred binding mode of a phenoxyethylamine derivative within a target's active site. danaher.com This information guides the design of new analogs with enhanced binding affinity. This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry. danaher.comnih.gov Taking advantage of virtual libraries allows researchers to screen billions of tangible compounds computationally to identify novel and promising scaffolds for further optimization. nih.gov

Future Research Directions for Phenoxyethylamine Scaffolds

The phenoxyethylamine scaffold remains a highly relevant and promising framework in medicinal chemistry. Future research is likely to focus on several key areas to unlock its full therapeutic potential.

Exploration of New Chemical Space : While many derivatives have been synthesized, there is still vast untapped chemical space. Future efforts will involve creating novel analogs with unique substitution patterns and incorporating the scaffold into more complex molecular architectures to target novel biological pathways. digitellinc.com

Application of AI and Machine Learning : Artificial intelligence and machine learning are becoming powerful tools in drug discovery. digitellinc.com These technologies can be used to analyze large datasets from HTS campaigns, predict the biological activity and ADMET properties of virtual phenoxyethylamine derivatives, and identify the most promising candidates for synthesis, thereby accelerating the discovery process. digitellinc.com

Targeting Complex Diseases : There will be a continued focus on applying this scaffold to complex and challenging diseases with high unmet medical needs, such as specific types of cancer, neurodegenerative disorders, and drug-resistant infections. nih.gov The ability to fine-tune the scaffold's properties makes it ideal for developing highly selective ligands required for these intricate targets.

Development of Biased Agonists : For G-protein coupled receptors (GPCRs), a major drug target class, there is growing interest in developing "biased agonists." These are molecules that selectively activate one intracellular signaling pathway over another, which could lead to drugs with improved efficacy and fewer side effects. nih.gov The structural flexibility of the phenoxyethylamine scaffold makes it a suitable starting point for designing such nuanced receptor modulators.

The continued exploration of this privileged scaffold, aided by new technologies and a deeper understanding of disease biology, is poised to yield the next generation of innovative medicines. nih.govdigitellinc.com

Q & A

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for receptor profiling (e.g., serotonin 5-HT₂A or dopamine D₂). Calcium imaging (Fluo-4 AM dye) or patch-clamp electrophysiology measures functional responses. Combine with siRNA knockdown to confirm target specificity .

Tables for Key Data

Property Method/Technique Reference
Purity (>98%)HPLC (C18, 70:30 ACN:H₂O)
LogP (partition coefficient)Shake-flask method (octanol/water)
IC₅₀ (5-HT₂A receptor)Radioligand binding assay

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